molecular formula C12H12BrN3 B1520775 3-(3-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine CAS No. 916423-55-7

3-(3-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine

货号: B1520775
CAS 编号: 916423-55-7
分子量: 278.15 g/mol
InChI 键: SKIIOPQFNASNIK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(3-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine (CAS 916423-55-7) is a brominated, fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C12H12BrN3 and a molecular weight of 278.15 g/mol, this scaffold is a key synthetic intermediate and pharmacophore for developing novel therapeutic agents . The compound features a pyrazolopyridine core, a privileged structure in medicinal chemistry known to confer a wide range of biological activities. The 3-bromophenyl substituent enhances the molecule's potential for further functionalization via metal-catalyzed cross-coupling reactions, making it a versatile building block for creating diverse chemical libraries. Research into this chemical space has identified related pyrazolo[4,3-c]pyridine derivatives as promising inhibitors of Mycobacterium tuberculosis pantothenate synthetase (PanC), a crucial enzyme for the survival of the TB-causing pathogen . This highlights its value in anti-tuberculosis drug discovery programs. Furthermore, analogous pyrazolopyridine hybrids are actively investigated for their anticancer properties, particularly as inhibitors of key enzymatic targets like EGFR and VEGFR-2 involved in tumor growth and angiogenesis . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all applicable laboratory safety protocols.

属性

IUPAC Name

3-(3-bromophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3/c13-9-3-1-2-8(6-9)12-10-7-14-5-4-11(10)15-16-12/h1-3,6,14H,4-5,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIIOPQFNASNIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NN=C2C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661573
Record name 3-(3-Bromophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916423-55-7
Record name 3-(3-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916423-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Bromophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

生物活性

3-(3-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by a tetrahydro-pyrazolo[4,3-c]pyridine core substituted with a bromophenyl group. Its chemical formula is C12H12BrN3C_{12}H_{12}BrN_3, and it exhibits interesting physicochemical properties that influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key findings include:

  • Antiproliferative Activity : The compound has shown significant cytotoxic effects against several cancer cell lines. For instance, derivatives of pyrazolo compounds have demonstrated IC50 values ranging from 1.00 to 4.75 µM against breast cancer cell lines such as MCF7 and SKBR3 .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves interaction with specific cellular targets and pathways. Molecular docking studies indicate that pyrazolo[4,3-c]pyridines may inhibit key enzymes involved in tumor growth and proliferation .

Data Table: Antiproliferative Activity

CompoundCell LineIC50 (µM)Reference
3-(3-Bromophenyl)-...MCF74.75
3-(Bromophenyl)-...SKBR31.30
4-(Bromophenyl)-...HEL1.00

Case Studies

Several studies have explored the biological effects of pyrazolo derivatives:

  • Anticancer Activity : A study focused on the synthesis and evaluation of various pyrazolo derivatives found that certain substitutions significantly enhanced cytotoxicity against cancer cells while maintaining low toxicity in normal cell lines .
  • Antimycobacterial Activity : Another investigation revealed that some pyrazolo[4,3-b]pyridine derivatives exhibited promising activity against Mycobacterium tuberculosis, indicating their potential as lead compounds for antitubercular drugs .

Structure-Activity Relationship (SAR)

The SAR analysis of pyrazolo derivatives indicates that:

  • The presence of halogen substituents (e.g., bromine) on the phenyl ring enhances biological activity.
  • Modifications at the pyrazole ring can significantly alter potency and selectivity towards specific cancer cell types .

科学研究应用

Medicinal Chemistry

Anticancer Activity : Research has indicated that derivatives of pyrazolo[4,3-c]pyridine compounds exhibit significant anticancer properties. Studies have shown that modifications to the pyrazolo structure can enhance cytotoxicity against various cancer cell lines. The bromophenyl group may play a crucial role in this activity by influencing the compound's interaction with cellular targets.

Neuroprotective Effects : Investigations into neuroprotective agents have highlighted the potential of pyrazolo compounds in treating neurodegenerative diseases. The ability of 3-(3-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine to modulate neuroinflammatory pathways presents a promising avenue for therapeutic development.

Pharmacological Studies

Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of certain kinases or phosphodiesterases, which are critical in regulating cellular signaling processes.

Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens. The structural characteristics of the compound could enhance its ability to penetrate microbial membranes and disrupt essential biological functions.

Synthetic Applications

Building Block in Organic Synthesis : Due to its unique structure, this compound can serve as a versatile building block in organic synthesis. Its reactivity allows for further modifications that can lead to the development of novel compounds with desired properties.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the cytotoxic effects of various pyrazolo[4,3-c]pyridine derivatives on human cancer cell lines. The results demonstrated that compounds with bromophenyl substitutions exhibited enhanced activity compared to their non-brominated counterparts. This study underscores the importance of structural modifications in optimizing therapeutic efficacy.

Case Study 2: Neuroprotective Mechanisms

Research investigating the neuroprotective effects of pyrazolo compounds revealed that this compound significantly reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents. These findings suggest a potential role in developing treatments for conditions like Alzheimer's disease.

相似化合物的比较

Comparison with Structural Analogs

Halogen-Substituted Derivatives

3-(3-Chlorophenyl) Analogs
  • Example : 3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride (CAS 1172900-86-5)
    • Molecular Formula : C₁₂H₁₂ClN₃·2HCl
    • Key Differences :
  • Substituent : Chlorine (Cl) vs. Bromine (Br) reduces molecular weight (MW = 283.6 vs. ~317.6 for bromo analog).
  • Applications : Used as a synthetic intermediate in research, though specific biological data are unavailable .
3-(3-Fluorophenyl) Analogs
  • Example : 3-(3-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
    • Molecular Formula : C₁₂H₁₂FN₃
    • Physical Properties :
  • LogP: 2.19 (higher lipophilicity than chloro analog).
  • Boiling Point: 461.3°C (vs. Structural Impact: Fluorine’s electronegativity may alter electronic properties compared to bromine.
3-(4-Bromophenyl) Isomer
  • Example : 3-(4-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine (CAS 28034-99-3)
    • Key Differences :
  • Substitution Position : Para-bromo vs. meta-bromo affects steric and electronic interactions.
  • Commercial Use : Marketed for medicinal purposes, suggesting distinct pharmacological profiles .

Functionalized Derivatives

Sulfonamido-Substituted Analogs
  • Example : 3-(5-Chloronaphthalene-1-sulfonamido)-2-(2-hydroxyethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
    • Structural Features :
  • Sulfonamido group enhances hydrogen bonding (N–H⋯O/Cl interactions).
  • Tetrahydro pyridine ring adopts a half-chair conformation .
    • Applications : Investigated as a kinase inhibitor with stabilized crystal packing via π-π stacking .
Benzylidene-Substituted Derivatives
  • Example : (E)-5-Benzyl-7-(3-bromobenzylidene)-3-(3-bromophenyl)-2-phenyl-...-pyrazolo[4,3-c]pyridine
    • Synthesis : Low yield (11%) due to steric hindrance from dual bromophenyl groups .
    • Biological Activity : Inactive against fungal tyrosinase (IC₅₀ = 500 µM vs. 88.52 µM for positive control), highlighting substituent sensitivity .

Core-Modified Pyrazoloheterocycles

Pyrazolo[3,4-b]pyridines
  • Example : 4-(4-Bromophenyl)-3-methyl-6-oxo-...-pyrazolo[3,4-b]pyridine-5-carbonitrile
    • Applications : Demonstrated corrosion inhibition (85% efficiency in 1M HCl) via adsorption mechanisms .
    • Structural Contrast : Pyrazolo[3,4-b] vs. [4,3-c] ring fusion alters electronic distribution and application scope.

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Formula MW (g/mol) LogP Boiling Point (°C)
3-(3-Bromophenyl)-... (Target Compound) C₁₂H₁₁BrN₃ ~317.6 N/A N/A
3-(3-Chlorophenyl)-... dihydrochloride C₁₂H₁₂ClN₃·2HCl 283.6 N/A N/A
3-(3-Fluorophenyl)-... C₁₂H₁₂FN₃ 217.25 2.19 461.3
3-(4-Bromophenyl)-... C₁₂H₁₁BrN₃ ~317.6 N/A N/A

准备方法

General Synthetic Strategies for Pyrazolo[4,3-c]pyridine Derivatives

Two major synthetic approaches are commonly employed for constructing pyrazolo-fused pyridine systems:

These strategies involve cyclization reactions that build the bicyclic framework by linking pyrazole and pyridine moieties through intramolecular or intermolecular reactions.

Four-Component Bicyclization Approach

A highly versatile and efficient method involves a four-component bicyclization reaction that assembles the pyrazolo[4,3-c]pyridine skeleton along with additional ring systems under mild conditions. This approach uses:

  • Aryl glyoxals (which can bear halogen substituents like bromine)
  • Pyrazol-5-amines
  • Aromatic amines (e.g., 3-bromoaniline derivatives)
  • 4-Hydroxy-6-methyl-2H-pyran-2-one or cyclohexane-1,3-diones as ring-forming agents

The reaction proceeds via a cascade sequence involving Knoevenagel condensation, Michael addition, and double cyclization steps, leading to the formation of tricyclic or tetracyclic fused heterocycles with excellent regioselectivity and stereocontrol.

Reaction Conditions and Optimization

  • Solvent: Acetic acid (HOAc) or DMF depending on the promoter used
  • Temperature: Optimal yields at 110 °C under conventional heating or microwave irradiation
  • Promoters: Acetic acid alone or p-toluenesulfonic acid (p-TsOH) for enhanced yields
  • Reaction time: Typically 25–40 minutes under microwave heating
Entry Solvent Promoter (equiv) Temperature (°C) Time (min) Yield (%)
1 DMF K2CO3 (1.0) 80 25 Trace
2 DMF p-TsOH (1.0) 80 25 Trace
3 DMF CF3CO2H (1.0) 80 25 Trace
4 DMF HOAc (1.0) 80 25 15
5 DMF HOAc (4.0) 80 25 39
6 HOAc 80 25 57
7 HOAc 110 25 74

Isolated yields for tricyclic pyrazolo[4,3-c]pyridine derivatives under microwave heating.

Specific Preparation of 3-(3-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine

To synthesize the target compound with a 3-bromophenyl substituent, the following key steps are involved:

The four-component reaction is carried out in acetic acid at 110 °C, typically under microwave irradiation to enhance reaction rates and yields. The presence of the bromine substituent is well tolerated under these conditions, allowing further functionalization possibilities via halogen chemistry.

Mechanistic Insights

The reaction mechanism proceeds through these key steps:

This cascade allows rapid assembly of complex bicyclic structures with high atom economy and minimal byproducts (mainly water).

Alternative Synthetic Routes

  • Copper(II)-Catalyzed Cycloaddition : Some pyrazolo[3,4-b]pyridine derivatives have been synthesized via Cu(II) acetylacetonate-catalyzed formal [3 + 3] cycloaddition reactions, although this method is more commonly applied to pyrazolo[3,4-b]pyridines rather than the [4,3-c] isomer. The yields range from 85–90% under optimized conditions.

  • Multicomponent Reactions with Cyclohexane-1,3-diones : Replacing 4-hydroxy-6-methyl-2H-pyran-2-one with cyclohexane-1,3-diones in the four-component system leads to tetracyclic pyrazolo[4,3-c]pyrroloquinolone derivatives, showcasing the versatility of the bicyclization strategy.

Summary Table of Preparation Methods

Method Key Reactants Conditions Yield Range (%) Notes
Four-Component Bicyclization Aryl glyoxals, pyrazol-5-amines, aromatic amines, 4-hydroxy-6-methyl-2H-pyran-2-one HOAc, 110 °C, microwave, 25-40 min 55–84 Tolerates halogen substituents; efficient
Cu(II)-Catalyzed Cycloaddition Pyrazolones, amines, Cu(II) acetylacetonate catalyst CHCl3, reflux or heating 85–90 Mainly for pyrazolo[3,4-b]pyridines
Multicomponent with Cyclohexane-1,3-diones Same as above but with cyclohexane-1,3-dione p-TsOH, DMF, 120 °C 53–56 Produces tetracyclic fused heterocycles

Research Findings and Practical Considerations

  • The four-component bicyclization method is highly modular, allowing substitution variation on the arylglyoxal and aromatic amine components, including 3-bromophenyl groups, without significant loss of yield or selectivity.

  • Microwave-assisted synthesis significantly reduces reaction times and improves yields compared to conventional heating.

  • The reaction tolerates a variety of functional groups, including electron-withdrawing and electron-donating substituents, enabling broad applicability in medicinal chemistry and drug discovery.

  • The bromine substituent on the phenyl ring provides a handle for further functionalization via cross-coupling reactions, expanding the utility of the synthesized compound.

常见问题

Basic Research Question

NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions and ring conformations (e.g., pyrazole ring protons at δ 2.5–4.5 ppm) .

Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+=443.34[M+H]^+ = 443.34) .

HPLC : Assess purity (>95%) using reverse-phase columns and UV detection .

How can discrepancies in X-ray crystallography data be resolved during structure refinement?

Advanced Research Question
Common issues include disordered atoms, twinning, or weak diffraction. Strategies:

Isotropic Refinement : Use SHELXL-97 to refine hydrogen atoms with mixed constraints (riding model for most H; free refinement for N–H/O–H groups) .

Handling Twinning : Apply twin law matrices (e.g., h,k,lh, -k, -l) and refine using TWIN/BASF commands in SHELX .

Validation Tools : Check R-factors (Rint<0.05R_{\text{int}} < 0.05), residual electron density (Δρ<0.33\Delta \rho < 0.333^{-3}), and Flack parameter for chirality .

What strategies improve the synthetic yield of this compound?

Advanced Research Question

Reaction Optimization :

  • Temperature : Controlled heating (e.g., 80°C for sulfonylation) to minimize decomposition .
  • Catalysts : Use Lewis acids (e.g., ZnCl2_2) to accelerate cyclization .

Purification : Employ gradient elution in flash chromatography (e.g., ethyl acetate/petroleum ether) to isolate intermediates .

Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of hydrophobic intermediates .

How do structural modifications influence the biological activity of pyrazolo[4,3-c]pyridine derivatives?

Advanced Research Question
Quantitative Structure-Activity Relationship (QSAR) studies reveal:

Hydrophobic Effects : Adding bromine or chlorophenyl groups increases lipophilicity (π\pi), enhancing membrane permeability but potentially reducing solubility .

Electronic Effects : Electron-withdrawing groups (e.g., –CF3_3) improve binding to enzymes like tyrosinase by stabilizing charge-transfer interactions .

Steric Effects : Bulky substituents (e.g., benzylidene) may hinder target engagement, as seen in reduced tyrosinase inhibition (IC50_{50} = 500 µM vs. 88.52 µM for controls) .

Q. Example QSAR Parameters :

ParameterCorrelation with Activity
π\pi (hydrophobic)r=0.82r = 0.82
σ\sigma (electronic)r=0.75r = 0.75
VWV_W (steric)r=0.68r = -0.68

What are the best practices for handling and storing this compound to ensure stability?

Basic Research Question

Storage : Keep at –20°C in airtight containers for long-term stability (1–2 years); avoid repeated freeze-thaw cycles .

Safety : Use PPE (gloves, goggles) and fume hoods to prevent exposure; dispose of waste via licensed chemical destruction facilities .

How can computational modeling aid in predicting the reactivity of this compound?

Advanced Research Question

DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict reaction sites (e.g., nucleophilic attack at the pyrazole N1 position) .

Molecular Docking : Simulate binding to targets (e.g., kinases) using AutoDock Vina to prioritize derivatives for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(3-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
Reactant of Route 2
3-(3-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。